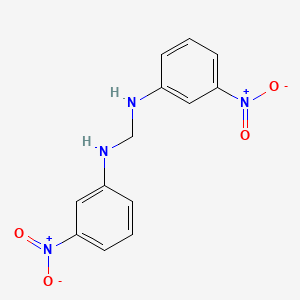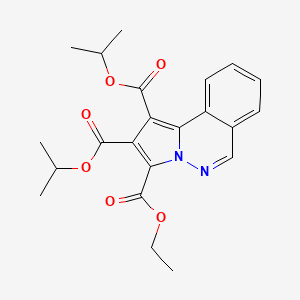
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate involves multiple steps. One common synthetic route includes the following steps :
Formation of the pyrrole ring: This step involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of propargylamine: The acetylenes obtained from the first step are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to obtain the desired pyrrolophthalazine compound.
化学反応の分析
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate can be compared with other similar compounds, such as :
- 3-Ethyl 1,2-dimethyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- 1,2-Diethyl 3-methyl pyrrolo(2,1-A)phthalazine-1,2,3-tricarboxylate
- 3-Ethyl 1,2-diisopropyl pyrrolo(2,1-A)isoquinoline-1,2,3-tricarboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and biological activity.
特性
CAS番号 |
853319-01-4 |
|---|---|
分子式 |
C22H24N2O6 |
分子量 |
412.4 g/mol |
IUPAC名 |
3-O-ethyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]phthalazine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C22H24N2O6/c1-6-28-22(27)19-17(21(26)30-13(4)5)16(20(25)29-12(2)3)18-15-10-8-7-9-14(15)11-23-24(18)19/h7-13H,6H2,1-5H3 |
InChIキー |
OKLKVYHVSOSXOK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C2N1N=CC3=CC=CC=C32)C(=O)OC(C)C)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
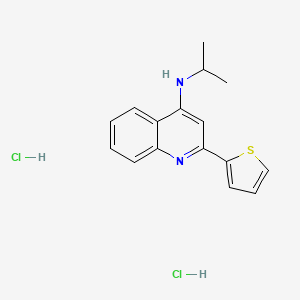

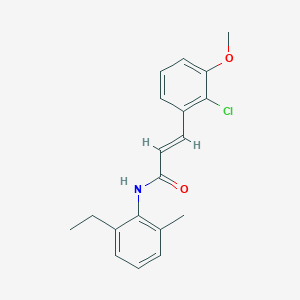

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)

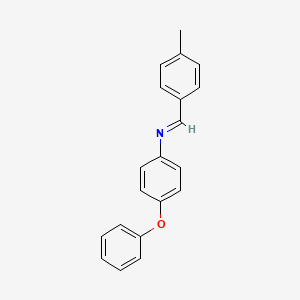
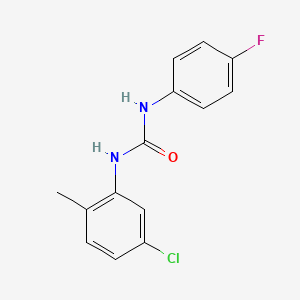
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
